molecular formula C22H18O5 B3530854 5,7-dimethyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2H-chromen-2-one

5,7-dimethyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2H-chromen-2-one

Cat. No.: B3530854
M. Wt: 362.4 g/mol
InChI Key: HYWBOPRYEOVXNQ-UHFFFAOYSA-N
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Description

5,7-dimethyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2H-chromen-2-one is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with two chromen-2-one moieties linked via a methylene bridge, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

5,7-dimethyl-4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O5/c1-12-6-14(3)22-15(9-21(24)27-19(22)7-12)11-25-16-4-5-17-13(2)8-20(23)26-18(17)10-16/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWBOPRYEOVXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)COC3=CC4=C(C=C3)C(=CC(=O)O4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methyl-2-oxo-2H-chromen-7-yl and 5,7-dimethyl-2H-chromen-2-one derivatives.

    Formation of the Methylene Bridge: The key step involves the formation of the methylene bridge linking the two chromen-2-one moieties. This is achieved through a nucleophilic substitution reaction, where the hydroxyl group of one chromen-2-one derivative reacts with a suitable methylene donor, such as formaldehyde or paraformaldehyde, under basic conditions.

    Reaction Conditions: The reaction is typically carried out in an organic solvent like ethanol or methanol, with a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one moieties, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups, such as amines or thiols, at the methylene bridge.

Scientific Research Applications

5,7-dimethyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new coumarin derivatives with potential biological activities.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

    Medicine: Investigated for its potential as an anti-inflammatory, antioxidant, and anticancer agent. Its unique structure allows for selective targeting of specific biological pathways.

    Industry: Utilized in the development of fluorescent dyes and sensors due to its chromophoric properties, which make it suitable for applications in imaging and diagnostics.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its antioxidant properties allow it to scavenge free radicals, reducing oxidative stress and preventing cellular damage. The compound’s ability to modulate signaling pathways also contributes to its anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound of the coumarin family, known for its anticoagulant properties.

    Warfarin: A well-known anticoagulant derived from coumarin, used in the prevention of blood clots.

    Dicoumarol: Another anticoagulant similar to warfarin, with a similar mechanism of action.

    4-methyl-2-oxo-2H-chromen-7-yl derivatives: Compounds with similar chromen-2-one structures, studied for their biological activities.

Uniqueness

5,7-dimethyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2H-chromen-2-one stands out due to its unique structure, which combines two chromen-2-one moieties linked by a methylene bridge. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-dimethyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
5,7-dimethyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2H-chromen-2-one

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